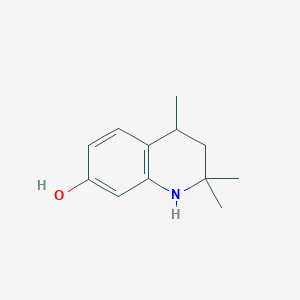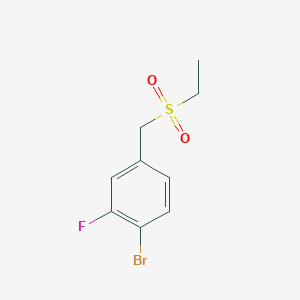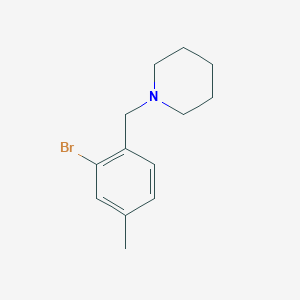![molecular formula C11H13N B8012257 1-Phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B8012257.png)
1-Phenyl-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a nitrogen atom within its structure.
Métodos De Preparación
The synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane typically involves photochemical methods. One common approach is the [2 + 2] cycloaddition reaction, where azabicyclo[1.1.0]butanes react with styrenes under photochemical conditions . This method leverages a polar-radical-polar relay strategy to facilitate the reaction, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve scaling up these photochemical reactions to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1-Phenyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and drug candidates.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This interaction can influence various biological pathways, depending on the specific functional groups attached to the compound . The compound’s rigidity and structural features allow it to mimic certain biological molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
1-Phenyl-2-azabicyclo[2.1.1]hexane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted benzene rings.
Cubane: Another rigid bicyclic structure used in medicinal chemistry.
Oxabicyclo[2.1.1]hexane: Similar in structure but contains an oxygen atom instead of nitrogen.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11/h1-5,9,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBBZIYJQLHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)
